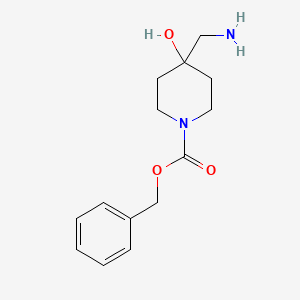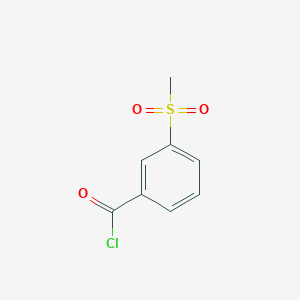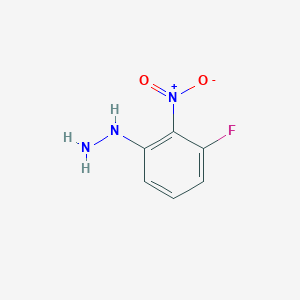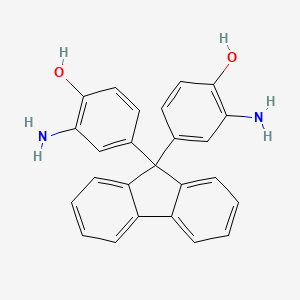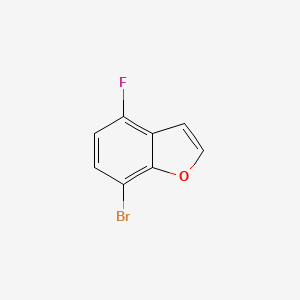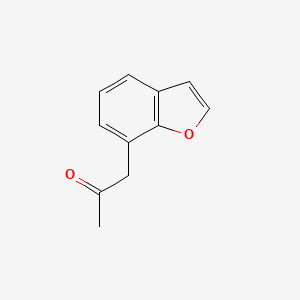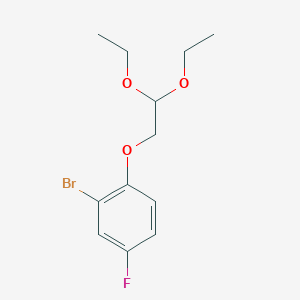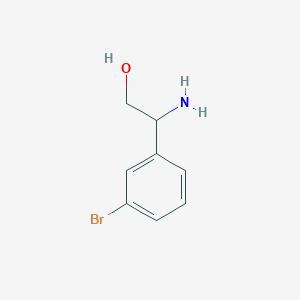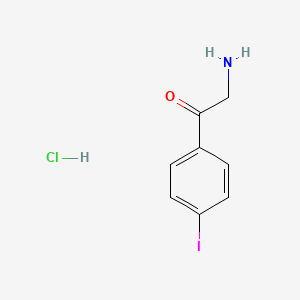
6-Bromo-5-methoxypicolinaldehyde
Übersicht
Beschreibung
6-Bromo-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The IUPAC name for this compound is 6-bromo-5-methoxy-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-methoxypicolinaldehyde is 1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, methoxy, and aldehyde functional groups.Physical And Chemical Properties Analysis
6-Bromo-5-methoxypicolinaldehyde is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
6-Bromo-5-methoxypicolinaldehyde: has shown potential in pharmacological research due to its structural properties. It can act as a precursor for synthesizing various bioactive molecules. Its bromine atom is particularly useful for further functionalization through cross-coupling reactions, which are pivotal in creating new drugs .
Organic Synthesis
In organic chemistry, 6-Bromo-5-methoxypicolinaldehyde serves as a versatile building block. Its reactivity allows for the construction of complex organic frameworks, making it valuable for synthesizing heterocyclic compounds. These compounds are often found in pharmaceuticals and agrochemicals .
Material Science
The compound’s molecular structure is beneficial in material science, especially in the development of organic semiconductors. The presence of a bromine atom makes it suitable for use in the synthesis of conjugated polymers, which are essential for creating organic photovoltaic cells .
Analytical Chemistry
6-Bromo-5-methoxypicolinaldehyde: can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for the qualitative and quantitative analysis of chemical substances .
Biochemistry Research
In biochemistry, this compound could be employed in the study of enzyme-catalyzed reactions where it might act as a substrate analog. Its structural features allow for probing the mechanism of action of enzymes that interact with similar heteroaromatic aldehydes .
Environmental Applications
The environmental impact of 6-Bromo-5-methoxypicolinaldehyde and its derivatives can be studied to understand their biodegradability and potential toxicity. This is important for assessing the environmental risks associated with the use of brominated organic compounds .
Industrial Uses
Industrially, 6-Bromo-5-methoxypicolinaldehyde can be utilized in the synthesis of dyes, pigments, and other fine chemicals. Its methoxy group enhances solubility in organic solvents, facilitating its use in various industrial processes .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQCSLXWUKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624092 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methoxypicolinaldehyde | |
CAS RN |
329217-74-5 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

